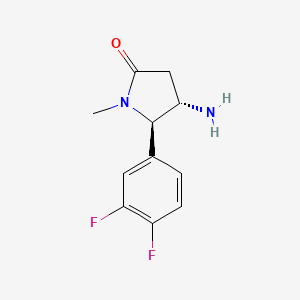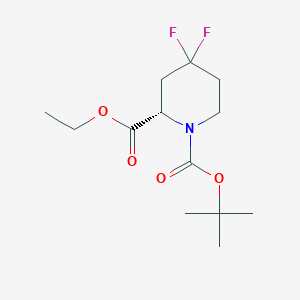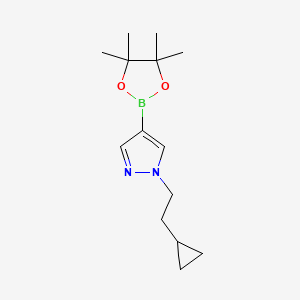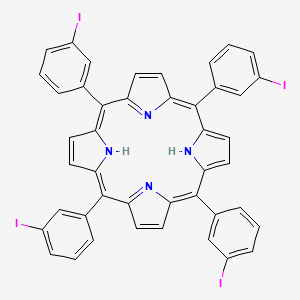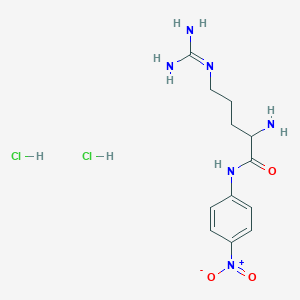
H-arg-pna.2hci
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Arginine p-nitroanilide dihydrochloride is a chromogenic substrate commonly used in biochemical assays. It is particularly known for its role in measuring the activity of proteolytic enzymes such as cathepsin H and aminopeptidases . The compound has the chemical formula C12H18N6O3·2HCl and a molecular weight of 367.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine p-nitroanilide dihydrochloride typically involves the reaction of L-arginine with p-nitroaniline in the presence of hydrochloric acid. The reaction conditions often include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of L-Arginine p-nitroanilide dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
L-Arginine p-nitroanilide dihydrochloride undergoes various chemical reactions, including:
Hydrolysis: This reaction occurs in the presence of water, breaking down the compound into its constituent parts.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves water and may require acidic or basic conditions to proceed efficiently.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: Produces L-arginine and p-nitroaniline.
Reduction: Converts the nitro group to an amino group, forming L-arginine p-phenylenediamine.
科学的研究の応用
L-Arginine p-nitroanilide dihydrochloride is widely used in scientific research due to its role as a chromogenic substrate. Its applications include:
Biochemistry: Used to measure the activity of proteolytic enzymes.
Medicine: Employed in diagnostic assays to detect enzyme activity in various diseases.
Chemistry: Utilized in studies involving enzyme kinetics and reaction mechanisms.
Industry: Applied in the production of enzyme-based products and assays.
作用機序
The compound exerts its effects by serving as a substrate for specific enzymes. When these enzymes act on L-Arginine p-nitroanilide dihydrochloride, they cleave the compound, releasing p-nitroaniline, which can be detected colorimetrically. This reaction allows researchers to quantify enzyme activity accurately . The molecular targets include proteolytic enzymes such as cathepsin H and aminopeptidases .
類似化合物との比較
Similar Compounds
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Another chromogenic substrate used for similar purposes.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Used in fluorescence-based assays.
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochloride: Another substrate for enzyme activity measurement.
Uniqueness
L-Arginine p-nitroanilide dihydrochloride is unique due to its specific interaction with cathepsin H and aminopeptidases, making it highly valuable in assays targeting these enzymes . Its chromogenic properties also provide a straightforward method for detecting enzyme activity through colorimetric analysis .
特性
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3.2ClH/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21;;/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVMDLFQVOFFHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-].Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

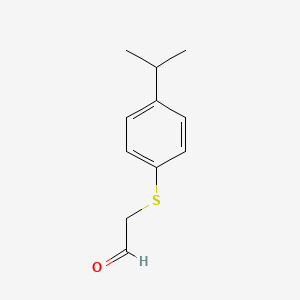
![7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
![5,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13649598.png)
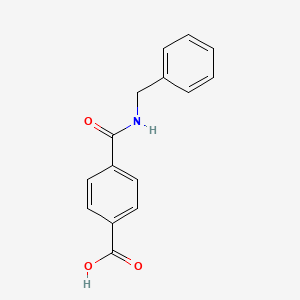
![Ethyl 6-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13649610.png)
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine hydrochloride](/img/structure/B13649611.png)

![1-[(2-Fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B13649622.png)

